molecular formula C9H13N3O3S2 B12790111 S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate CAS No. 13338-57-3

S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate

Cat. No.: B12790111
CAS No.: 13338-57-3
M. Wt: 275.4 g/mol
InChI Key: XXTBHKMOKAFXDH-UHFFFAOYSA-N
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Description

S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate: is a complex organic compound characterized by its unique structure, which includes a pyridine ring, an amidine group, and a thiosulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of a 2-(2-pyridinyl)ethylamine derivative. This can be achieved through the reaction of 2-bromoethylamine with pyridine under basic conditions.

    Amidine Formation: The next step is the formation of the amidine group. This is usually done by reacting the pyridine derivative with cyanamide in the presence of a base.

    Thiosulfate Addition: Finally, the amidine derivative is reacted with thiosulfuric acid to form the desired compound. This step requires careful control of pH and temperature to ensure the stability of the thiosulfate group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiosulfate group, leading to the formation of sulfonates.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfonates and sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science.

Biology

Biologically, this compound can act as a chelating agent, binding to metal ions in biological systems. This property is useful in studying metal ion transport and storage in cells.

Medicine

In medicine, the compound’s ability to interact with metal ions can be harnessed for therapeutic purposes, such as in the treatment of metal poisoning or as a component of diagnostic agents.

Industry

Industrially, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its ability to bind to metal ions. This binding can alter the metal ion’s reactivity and availability, influencing various biochemical and chemical processes. The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-Imino-2-((4-phenylbutyl)amino)ethyl) hydrogen thiosulfate
  • S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen sulfate

Uniqueness

Compared to similar compounds, S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate is unique due to its specific combination of a pyridine ring and a thiosulfate group. This combination imparts distinct chemical reactivity and binding properties, making it particularly useful in applications requiring selective metal ion binding and complex formation.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

13338-57-3

Molecular Formula

C9H13N3O3S2

Molecular Weight

275.4 g/mol

IUPAC Name

2-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]pyridine

InChI

InChI=1S/C9H13N3O3S2/c10-9(7-16-17(13,14)15)12-6-4-8-3-1-2-5-11-8/h1-3,5H,4,6-7H2,(H2,10,12)(H,13,14,15)

InChI Key

XXTBHKMOKAFXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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